molecular formula C8H16N2O3S B2942880 4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione CAS No. 866020-38-4

4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione

Cat. No. B2942880
CAS RN: 866020-38-4
M. Wt: 220.29
InChI Key: KJYKATCQQSQHEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Scientific Research Applications

Synthesis of Novel Derivatives

A study by Karimian et al. (2017) focused on the synthesis of new derivatives of 4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine. This work highlighted the cyclocondensation process involving morpholinopyrimidine-thiol and dimethylcyclohexane-dione, leading to compounds with potential applications in heterocyclic chemistry and drug development, excluding drug use, dosage, and side effects as per the requirements (Karimian, Eshghi, Bakavoli, & Shiri, 2017).

Reactions with Trifluoromethanesulfonic Anhydride

Shainyan et al. (2003) investigated the reactions of secondary cyclic amines, including morpholine and 1λ6,4-thiazinane-1,1-dione, with trifluoromethanesulfonic anhydride. This study provides insights into the formation of triflamides and triflates, valuable for understanding the chemical behavior and potential industrial applications of these compounds (Shainyan, Tolstikov, & Zhinkin, 2003).

Biological Activity and Synthesis Techniques

Research by Kulakov et al. (2015) on the synthesis and biological activity of 5,6-dihydro-1,3-thiazin-4-one derivatives, including compounds with morpholine groups, showed high antiradical and anti-inflammatory activity. This highlights the potential of morpholine derivatives in developing new therapeutic agents (Kulakov, Shulgau, Turdybekov, Turdybekov, & Sadyrbekov, 2015).

Polylactone Polymerization

A study by Kricheldorf and Hauser (2001) on the polymerization of morpholine-2,5-dione and its derivatives for producing polylactones showcased the utility of these compounds in creating biodegradable polymers, with implications for materials science and environmental sustainability (Kricheldorf & Hauser, 2001).

Domino Reactions for Heterocyclic Compound Synthesis

Sun et al. (2009) explored domino reactions involving 1,3-thiazolidinedione, leading to the synthesis of dihydrothiophenes and spirocyclic compounds, including those with morpholine groups. This method offers a novel approach for creating heterocyclic compounds with potential applications in drug discovery and development (Sun, Zhang, Xia, & Yan, 2009).

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Aminobenzyl)-1lambda~6~,4-thiazinane-1,1-dione, indicates that it causes skin and eye irritation. In case of contact, it’s advised to wash with plenty of soap and water. If irritation persists, medical advice should be sought .

properties

IUPAC Name

4-morpholin-4-yl-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c11-14(12)7-3-10(4-8-14)9-1-5-13-6-2-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYKATCQQSQHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione

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